molecular formula C19H20N2O2 B4567139 N-(2-methylphenyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide

N-(2-methylphenyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide

Cat. No.: B4567139
M. Wt: 308.4 g/mol
InChI Key: JKQKVLWJXQWCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.152477885 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

  • A study described the synthesis and biological evaluation of a compound similar to N-(2-methylphenyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, highlighting its role as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound exhibits significant antitumor activity both in vitro and in vivo, indicating its potential as an anticancer drug (Zhou et al., 2008).

Neuroleptic Activity

  • Research into benzamides of N,N-disubstituted ethylenediamines, including compounds structurally related to this compound, has shown promising results as potential neuroleptics. These compounds exhibit inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential utility in treating psychosis (Iwanami et al., 1981).

Antidepressant and Nootropic Agents

  • A study on Schiff’s bases and 2-azetidinones derived from this compound analogs showed significant antidepressant and nootropic activities in animal models. These findings support the potential of such compounds in the development of central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).

Metabolic Studies

  • The metabolic fate and disposition of a compound structurally related to this compound, known as GDC-0449 (vismodegib), were investigated in rats and dogs. The study revealed extensive metabolism with significant excretion through feces, highlighting the importance of understanding the metabolic pathways of such compounds for their development as therapeutic agents (Yue et al., 2011).

Properties

IUPAC Name

N-(2-methylphenyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-5-2-3-6-17(14)20-19(23)16-10-8-15(9-11-16)13-21-12-4-7-18(21)22/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQKVLWJXQWCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.